S-acetylcysteamine
Overview
Description
Synthesis Analysis
The synthesis of S-acetylcysteamine involves several chemical reactions, including the acylation of cysteamine. One method reported for the synthesis of biomimetic polyketide thioester surrogates utilizes N-acetylcysteamine thioesters in a Suzuki–Miyaura reaction, demonstrating its utility in studying enzymatic domains of megasynthase enzymes (Derra, Schlotte, & Hahn, 2023). Another approach involves the enantioselective synthesis of the N-acetylcysteamine thioester of seco-proansamitocin, highlighting the compound's application in the synthesis of potent antitumor agents (Frenzel, Bruenjes, Quitschalle, & Kirschning, 2006).
Molecular Structure Analysis
The molecular structure of S-acetylcysteamine is critical to its function and reactivity. Its structure allows for the formation of thioesters, which are essential in mimicking natural biosynthetic pathways. The ability to synthesize complex polyketide-SNAC thioesters showcases the importance of S-acetylcysteamine's molecular structure in facilitating the study of polyketide synthases and other biosynthetic enzymes.
Chemical Reactions and Properties
S-acetylcysteamine participates in various chemical reactions, including the formation of thioesters and their subsequent reactions in biosynthetic pathways. Its reactivity with different chemical groups makes it a versatile agent in the synthesis of complex molecules. For example, the synthesis of β-keto and α,β-unsaturated N-acetylcysteamine thioesters avoids problems associated with free acids, demonstrating its chemical reactivity and utility in organic synthesis (Gilbert, Ginty, O'neill, Simpson, Staunton, & Willis, 1995).
Physical Properties Analysis
The physical properties of S-acetylcysteamine, such as solubility and stability, are essential for its application in various chemical and biological contexts. Its solubility in aqueous and organic solvents facilitates its use in a wide range of reactions and studies. The stability of S-acetylcysteamine under different conditions is crucial for its storage and handling in laboratory settings.
Chemical Properties Analysis
The chemical properties of S-acetylcysteamine, including its reactivity with other compounds and its role as a precursor for glutathione, highlight its importance in pharmaceutical and biochemical research. Its ability to scavenge free radicals and act as an antioxidant underlies its potential therapeutic applications. The antioxidant action of N-acetylcysteine, a related compound, in reacting with various oxidant species illustrates the significance of S-acetylcysteamine's chemical properties in biomedical applications (Aruoma, Halliwell, Hoey, & Butler, 1989).
Scientific Research Applications
Antioxidant and Anti-HIV Activities
S-acetylcysteamine analogues have been studied for their potential in providing antioxidant benefits and anti-HIV activities. These derivatives were evaluated in human macrophages and several showed levels of anti-HIV activity comparable to the parent compound, suggesting their potential as adjuvant therapies in HIV treatment, especially for neurological aspects of the infection (Oiry et al., 2004).
Neurodegenerative Diseases
N-acetylcysteine (NAC), an acetylated cysteine compound, which is closely related to S-acetylcysteamine, has been highlighted for its role in neurodegenerative diseases. It is a precursor to glutathione and exhibits antioxidant and anti-inflammatory activities, making it a potential therapeutic agent in treating neurodegenerative and mental health diseases, including Parkinson’s and Alzheimer’s disorders (Tardiolo et al., 2018).
Psychiatry and Neurology
In psychiatry and neurology, N-acetylcysteine has been studied for its therapeutic effects. It has shown promise in treating a range of psychiatric disorders by modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways. Its potential applications include addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean et al., 2011).
Various Clinical Applications
N-acetylcysteine has multiple clinical applications beyond its role as an antidote for acetaminophen overdose. It has been used for preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, treatment of pulmonary fibrosis, and in treating infertility in polycystic ovary syndrome patients. Its potential as a cancer chemopreventive and in the eradication of Helicobacter pylori has also been explored (Millea, 2009).
Renal Protection in Medical Procedures
The efficacy of N-acetylcysteine in preventing renal injury during medical procedures like angiography has been studied. It was used in conjunction with intravenous sodium bicarbonate or oral placebo, with the aim of reducing acute kidney injury and associated adverse outcomes (Weisbord et al., 2017).
Neuropsychiatric Applications
N-acetylcysteine has been studied for its role in neuropsychiatric disorders, targeting various factors like glutamatergic transmission, glutathione, neurotrophins, and mitochondrial function. It has shown promise in treating addictions, Alzheimer's and Parkinson's diseases, autism, and mood disorders (Berk et al., 2013).
properties
IUPAC Name |
S-(2-aminoethyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLIIDAKFNRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274859 | |
Record name | S-acetylcysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetylcysteamine | |
CAS RN |
6197-31-5 | |
Record name | Ethanethioic acid, S-(2-aminoethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6197-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-acetylcysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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